molecular formula C26H33I2N5O6 B021817 2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide CAS No. 103213-42-9

2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide

Cat. No. B021817
M. Wt: 765.4 g/mol
InChI Key: HVAFERGAOGMJBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds like the subject chemical often involves multi-step reactions, starting from simpler precursors. Chemoselective reactions of related compounds have been studied, highlighting the potential pathways for synthesizing similar complex molecules through chemoselective approaches, guided by 'ab initio' calculations for predicting reactivity and product formation (Hajji et al., 2002). Moreover, the practical synthesis of key components for HIV protease inhibitors showcases methodologies that could be adapted for synthesizing components of our subject compound (Shibata et al., 1998).

Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms within a molecule, crucial for understanding its chemical behavior and interaction. Techniques such as NMR spectroscopy and X-ray crystallography are instrumental in this analysis. While specific studies on the subject compound's structure are not cited, the methodologies used in characterizing similar complex molecules provide a foundation for its structural analysis (Baba et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving the subject compound would be influenced by its functional groups, such as amino, hydroxy, and carboxylic acid moieties. Studies on related compounds, such as the reduction of 2-chloro-N-phenylpropanamide, offer insights into the reactivity and potential chemical transformations the subject molecule could undergo (Vilhelmsen et al., 2008).

Scientific Research Applications

Advanced Oxidation Processes for Degradation

Advanced oxidation processes (AOPs) are a significant area of research in environmental science for degrading recalcitrant compounds in water, including complex pharmaceuticals and chemicals resembling the structure of the specified compound. AOPs lead to the generation of various by-products, mechanisms, and kinetics, which are essential for understanding the degradation pathways and potential environmental impacts of such chemicals. The degradation pathways, based on computational methods, align with proposed pathways and frequently detected by-products in AOP-treated compounds, highlighting the importance of this research in enhancing degradation systems for environmental protection (Qutob et al., 2022).

Toxicity and Environmental Impact of Drug Metabolites

The environmental impact and toxicity of drug metabolites, including those similar in structure or function to the mentioned compound, are critical areas of investigation. Studies focusing on compounds like metformin, which share similarities in terms of pharmacological activity and environmental persistence, reveal the presence of transformation products in water bodies and their potential toxic effects on aquatic life and human health. This research underscores the necessity of understanding the lifecycle, environmental pathways, and effective removal methods of these compounds to mitigate their impact (Elizalde-Velázquez & Gómez-Oliván, 2019).

Antituberculosis Activity of Organotin Complexes

Organotin complexes exhibit promising antituberculosis activity, presenting a potential area of application for compounds with similar functionalities. The antituberculosis efficacy of organotin complexes, when linked with pharmacologically active ligands, demonstrates significant biological activity against Mycobacterium tuberculosis. This research suggests that the structural diversity and the organic groups attached to tin in the complex play a crucial role in determining the antituberculosis activity, pointing to the potential therapeutic applications of such compounds (Iqbal, Ali, & Shahzadi, 2015).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties . Without more specific information, it’s difficult to provide a detailed analysis of the potential safety hazards associated with this compound .

Future Directions

The potential future directions for research or applications involving this compound would depend on its properties and any observed effects it has in biological or chemical systems . Without more specific information, it’s challenging to predict the potential future directions for this compound .

properties

IUPAC Name

2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33I2N5O6/c1-15(32-25(38)20(29)12-17-10-18(27)23(36)19(28)11-17)24(37)31-14-22(35)33(2)21(26(39)30-8-9-34)13-16-6-4-3-5-7-16/h3-7,10-11,15,20-21,34,36H,8-9,12-14,29H2,1-2H3,(H,30,39)(H,31,37)(H,32,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAFERGAOGMJBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCO)NC(=O)C(CC2=CC(=C(C(=C2)I)O)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33I2N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401641
Record name [3,5-Diodo-Tyr1]-DAGO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

765.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide

CAS RN

103213-42-9
Record name [3,5-Diodo-Tyr1]-DAGO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide
Reactant of Route 2
2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide
Reactant of Route 3
2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide
Reactant of Route 4
2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide
Reactant of Route 5
2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide
Reactant of Route 6
Reactant of Route 6
2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide

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